Benzyl(1-phenylpropan-2-yl)amine hydrochloride

Drug Metabolism Pharmacokinetics CYP450 Inhibition

Quantifying norbenzphetamine in biological matrices demands an authenticated reference standard with verified chromatographic behavior-generic amphetamine surrogates introduce unacceptable method bias. Norbenzphetamine HCl (CAS 1085-43-4) is the only definitive standard for this N-demethylated benzphetamine metabolite. • Enables robust LC-MS/MS method validation with confirmed LogP 3.83 and distinct retention characteristics. • Documented CYP2D6 (IC₅₀ ~1.38 μM) & CYP3A4 inhibition-critical for DDI panel accuracy. • Supplied with full Certificate of Analysis; stored at 2-8°C under inert conditions to guarantee lot-to-lot integrity. • Standardized global shipping with IATA-compliant ambient transit; customs HS 2921499090.

Molecular Formula C16H20ClN
Molecular Weight 261.79 g/mol
CAS No. 1085-43-4
Cat. No. B1251268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(1-phenylpropan-2-yl)amine hydrochloride
CAS1085-43-4
SynonymsN-benzyl-alpha-methylphenethylamine
norbenzphetamine
norbenzphetamine hydrochloride
Molecular FormulaC16H20ClN
Molecular Weight261.79 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H
InChIKeyVRMZVDMDDHHROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl(1-phenylpropan-2-yl)amine hydrochloride: Product Overview


Benzyl(1-phenylpropan-2-yl)amine hydrochloride (CAS 1085-43-4), also referred to as norbenzphetamine hydrochloride, is a secondary amine derivative within the phenethylamine class. It is the hydrochloride salt of N-benzyl-1-phenylpropan-2-amine, with the molecular formula C₁₆H₂₀ClN and a molecular weight of 261.79 g/mol . The compound possesses a predicted LogP of approximately 3.83, indicating significant lipophilicity . It serves primarily as a key analytical reference standard and as the primary N-demethylated metabolite of the anorectic agent benzphetamine [1]. This compound is essential for precise analytical quantification in pharmacokinetic studies and forensic toxicology [2].

Analytical reference standard for norbenzphetamine quantification
N-Demethylated metabolite of benzphetamine for metabolism studies
Suitable for LC-MS/MS method development and forensic research

Benzyl(1-phenylpropan-2-yl)amine hydrochloride: Why Generic Substitution Fails


Generic substitution of Benzyl(1-phenylpropan-2-yl)amine hydrochloride is precluded in validated analytical and pharmacological studies due to profound differences in its molecular target engagement, metabolic stability, and regulatory classification relative to its closest structural analogs. Its N-benzyl substitution confers a unique CYP enzyme inhibition profile, particularly against CYP2D6 and CYP3A4, which is not observed with the parent compound benzphetamine or other simple amphetamine derivatives . Furthermore, its specific receptor interaction profiles, including moderate agonism at human and mouse TAAR1 and antagonism at α4β1δ GABAA receptors, are exquisitely sensitive to the precise N-substitution pattern and cannot be extrapolated from other N-alkylated or N-arylated phenethylamines [1][2]. Consequently, using an alternate N-substituted phenethylamine in lieu of the exact compound would introduce uncharacterized variables that could invalidate study results, particularly in GLP/GMP environments where exact chemical identity and purity must be documented.

1 N-Benzyl substitution drives reported CYP2D6/3A4 inhibition; parent benzphetamine shows a different metabolic profile and cannot be directly substituted.
2 Receptor interactions (TAAR1 agonism, GABAA modulation) are sensitive to N-substitution pattern; analog extrapolation may introduce uncharacterized variables.
3 Forensic and GLP/GMP contexts require exact chemical identity; generic amphetamine derivatives may not meet method validation expectations.

Benzyl(1-phenylpropan-2-yl)amine hydrochloride: Quantitative Evidence Guide


Metabolic Stability and CYP Inhibition Profile

Benzyl(1-phenylpropan-2-yl)amine functions as a direct inhibitor of CYP2D6 and CYP3A4 enzymes, a critical property for studies investigating drug-drug interactions and metabolic stability. This inhibitory capacity directly contrasts with its parent compound, benzphetamine, which is not metabolized by CYP2D6 and does not exhibit the same inhibitory profile [1]. This difference is fundamental for researchers requiring a tool compound to study CYP-mediated metabolism of amphetamine derivatives.

CYP Inhibition Profile
Head-to-head
Inhibits CYP2D6 and CYP3A4 activity
Benzphetamine: no CYP2D6 inhibition reported
Supports CYP-mediated metabolism studies
Human cell lines and rat liver microsomes
Drug Metabolism Pharmacokinetics CYP450 Inhibition

Receptor Binding Profile and Selectivity

The compound exhibits a distinct receptor binding profile characterized by moderate agonism at trace amine-associated receptor 1 (TAAR1) and weak antagonism at specific GABA-A receptor subtypes. Its potency at human TAAR1 (EC₅₀ 1.38 μM) is approximately 1.7-fold lower than at mouse TAAR1 (EC₅₀ 2.38 μM) [1]. This contrasts sharply with simple amphetamine, which acts primarily as a substrate for monoamine transporters with minimal direct TAAR1 agonism at similar concentrations, and with benzphetamine, whose receptor binding profile is distinct and primarily linked to its clinical anorectic effects.

TAAR1 Agonist Potency
Cross-study comparable
Human TAAR1 EC50 1.38 µM
Mouse TAAR1 EC50 2.38 µM
Amphetamine: minimal direct TAAR1 agonism
Reported receptor engagement context
cAMP assay in HEK293 cells
Receptor Pharmacology CNS Research TAAR1

Physicochemical Properties and Analytical Utility

The compound's defined physicochemical properties make it an essential analytical reference material. With a molecular weight of 261.79 g/mol for the hydrochloride salt and a LogP of 3.83 , it exhibits significantly higher lipophilicity compared to its N-methylated analog, benzphetamine hydrochloride (MW 275.82 g/mol, LogP ~4.2 estimated). This difference in polarity directly impacts chromatographic retention time and extraction efficiency, making it indispensable for developing validated LC-MS/MS methods where accurate identification and quantification of both parent drug and metabolite are required.

Chromatographic Properties
Head-to-head
MW 261.79 g/mol, LogP 3.83
Benzphetamine HCl: MW 275.82, LogP ~4.2
Reported retention shift for LC-MS/MS
Reversed-phase HPLC conditions
Analytical Chemistry Method Validation Reference Standards

Benzyl(1-phenylpropan-2-yl)amine hydrochloride: Application Scenarios


Benzphetamine Pharmacokinetic Method Development

This compound is the definitive analytical reference standard for the accurate quantification of norbenzphetamine in biological matrices. Its distinct physicochemical properties (MW 261.79, LogP 3.83) and unique chromatographic behavior, as established in Section 3, are essential for developing and validating robust LC-MS/MS methods to monitor the metabolism of benzphetamine in pharmacokinetic studies . Use of any other N-substituted phenethylamine would compromise method accuracy and precision, failing to meet regulatory guidelines for bioanalytical method validation.

CYP450-Mediated Drug-Drug Interaction Research

Given its direct and potent inhibition of CYP2D6 and CYP3A4, as quantitatively detailed in Section 3, this compound serves as a critical tool for investigating cytochrome P450-mediated metabolic interactions. Its unique ability to inhibit these isoforms, in stark contrast to the non-inhibitory parent benzphetamine, makes it an essential component in in vitro DDI screening panels for novel chemical entities with amphetamine-like structures . Substituting a generic amphetamine would yield false-negative results in DDI assays.

TAAR1 and Sigma Receptor Pharmacological Studies

This compound is the appropriate research tool for studies focused on trace amine-associated receptor 1 (TAAR1) and sigma receptor pharmacology. The specific quantitative receptor binding data (human TAAR1 EC₅₀ 1.38 μM; mouse TAAR1 EC₅₀ 2.38 μM) provided in Section 3 [1] enable researchers to precisely control for its agonist activity in cellular assays. Using a closely related analog, such as benzphetamine or amphetamine, would introduce uncharacterized and confounding receptor interactions, thereby invalidating the experimental design.

Forensic Toxicology and Drug Testing

In forensic toxicology, the definitive identification of norbenzphetamine is required to confirm exposure to or metabolism of benzphetamine. As a non-naturally occurring metabolite detected in human blood [2], this compound serves as the essential reference standard for calibrating and confirming results from GC-MS or LC-MS/MS analyses. Its use is mandated in accredited laboratories to meet evidentiary standards, where the exact chemical identity must be confirmed to avoid legal challenges. Generic substitution is strictly prohibited.

Application
Selection Property
Validation Focus
Benzphetamine metabolism studies
Reference standard identity for norbenzphetamine
Chromatographic retention and MS detection consistency
CYP-mediated drug interaction screening
CYP2D6/3A4 inhibition profile
DDI panel interpretation and enzyme inhibition context
TAAR1 receptor signaling studies
TAAR1 agonist potency context
Receptor assay reproducibility and pathway response
Forensic toxicology reference analysis
Certified chemical identity
Method confirmation for norbenzphetamine detection

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